L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Description
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is a proline derivative functionalized with a 3,5-dimethylisoxazole moiety at the 1-position of the proline backbone. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 3- and 5-positions.
Properties
IUPAC Name |
(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJQVYDTWFURB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231511 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452575-88-0 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- typically involves the reaction of L-Proline with a suitable isoxazole derivative. One common method is the copper(I)-catalyzed one-pot synthesis, where nitrile oxides and terminal acetylenes react to form 3,5-disubstituted isoxazoles . This method is regioselective and experimentally convenient.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly solvents and conditions is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Asymmetric Synthesis:
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- serves as an effective catalyst in asymmetric synthesis, particularly in aldol reactions and Michael additions. Its ability to facilitate these reactions allows for the formation of complex molecules with high stereoselectivity. This property is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Organocatalysis:
The compound has been identified as a versatile organocatalyst for the synthesis of new spirooxindole derivatives. This application is significant in developing novel compounds with potential therapeutic effects.
Biological Applications
Protein Structure Studies:
In biological research, L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is valuable for studying protein structures and interactions due to its unique properties. The compound can stabilize certain protein conformations, making it a useful tool in structural biology.
Anticancer and Anti-inflammatory Properties:
Research indicates that this compound has potential therapeutic applications as an anti-inflammatory and anticancer agent. Its mechanism involves modulating cellular metabolism and gene expression, which can influence cancer cell proliferation and survival.
Medical Research
Therapeutic Potential:
The compound's unique structure allows it to interact with various biomolecules, leading to promising results in preclinical studies for treating conditions like cancer and inflammatory diseases. For example, studies have shown that it can inhibit specific pathways involved in tumor growth .
Industrial Applications
Pharmaceutical Synthesis:
In the industrial sector, L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as a catalyst in various chemical reactions enhances efficiency and reduces the environmental impact of chemical manufacturing processes.
Case Study 1: Catalytic Efficiency in Aldol Reactions
A study demonstrated that L-Proline derivatives significantly improved yields in aldol reactions compared to traditional catalysts. The reaction conditions were optimized using this compound, leading to higher product selectivity and reduced reaction times .
Case Study 2: Anticancer Activity
In vitro studies revealed that L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- exhibited potent anticancer activity against several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .
Comparison Table of Similar Compounds
| Compound Name | Structure | Application Area | Unique Properties |
|---|---|---|---|
| L-Proline | Amino Acid | Biochemistry | Stabilizes protein structures |
| Isoxazole Derivatives | Heterocycle | Organic Synthesis | Versatile reactivity |
| Proline Derivatives | Amino Acid | Pharmaceutical Chemistry | Selective catalysis |
Mechanism of Action
The mechanism of action of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- involves its interaction with specific molecular targets. In catalytic reactions, it acts as an organocatalyst, facilitating the formation of enamine intermediates that participate in various organic transformations . In biological systems, it may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with structurally related proline derivatives and heterocyclic compounds (Table 1).
Table 1: Comparative Analysis of L-Proline Derivatives and Heterocyclic Analogs
*Calculated based on proline (C₅H₉NO₂) and substituent (C₅H₅NO).
Key Observations:
Substituent Polarity and Solubility: The target compound’s isoxazolylmethyl group is less polar than the sulfonyl group in 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline. This difference likely impacts solubility; the sulfonyl derivative may exhibit higher aqueous solubility, making it more suitable for in vitro assays .
Molecular Weight and Stability :
- The sulfonyl derivative (MW 274.29) is heavier due to the sulfur atom and additional oxygen. It requires storage at -20°C or -80°C for long-term stability, whereas the methyl-substituted analog (estimated MW ~209) may have simpler storage needs .
Pharmacological Potential: Imidazo[4,5-g]quinazolines () and coumarin-benzodiazepines () highlight the importance of heterocyclic frameworks in drug discovery. While the target compound lacks direct activity data, its isoxazole moiety shares structural motifs with kinase inhibitors and antimicrobial agents .
Biological Activity
L-Proline, a naturally occurring amino acid, has garnered attention for its diverse biological activities, particularly when modified with various functional groups. The compound L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is a derivative that combines the properties of proline with those of the isoxazole ring. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- features a proline backbone with a 3,5-dimethyl-4-isoxazolyl group attached. This structural modification enhances its biological activity compared to unmodified proline. The isoxazole moiety is known for its role in various pharmacological effects, including neuroprotective and anti-inflammatory actions.
Biological Activities
-
Neuroprotective Effects
Research has shown that derivatives of L-proline can exhibit neuroprotective properties. For example, studies indicate that compounds containing the isoxazole ring can attenuate excitotoxicity in neuronal cells by modulating glutamate receptors and downstream signaling pathways such as the PI3K/Akt pathway . This suggests potential applications in neurodegenerative diseases. -
Anticancer Activity
Cadmium complexes with L-proline have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. The inhibition of HDAC activity leads to apoptosis in cancer cells . The anticancer efficacy of these complexes has been demonstrated through in vitro studies on various cancer cell lines. -
Inhibition of Trypanosoma cruzi
L-Proline uptake has been identified as a potential target for treating Chagas disease caused by Trypanosoma cruzi. Studies have developed inhibitors that block the transport of proline into the parasite, effectively reducing its viability . This approach highlights the importance of amino acid transport mechanisms in parasitic infections.
The biological activities of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or modulator of certain neurotransmitter receptors, particularly those involved in excitotoxicity and neuroinflammation.
- Enzyme Inhibition : As noted with HDAC inhibition, the compound's interaction with specific enzymes can lead to significant biological effects, including changes in gene expression and cell cycle regulation.
- Cellular Uptake Interference : Inhibiting amino acid transporters can disrupt metabolic processes in pathogens like T. cruzi, leading to reduced survival and replication.
Data Tables
| Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Modulation of glutamate signaling | |
| Anticancer | HDAC inhibition | |
| Anti-parasitic (Chagas) | Inhibition of proline uptake |
Case Studies
- Neuroprotection Study : A study demonstrated that administering L-Proline derivatives reduced caspase-3 cleavage in neuronal cultures exposed to glutamate toxicity. The results indicated that these compounds could activate protective signaling pathways involving Akt phosphorylation .
- Cancer Research : In vitro assays showed that cadmium-L-proline complexes significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through HDAC inhibition. These findings suggest a promising avenue for developing novel anticancer therapies based on proline derivatives .
- Chagas Disease Inhibition : A series of synthesized triazolyl-proline derivatives were tested against T. cruzi, showing effective inhibition of proline uptake and subsequent parasite growth reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
